REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH:10]=[O:11])=[O:9])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH:10]([C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)[OH:11])=[O:9])=[CH:6][CH:7]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
0.314 mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)C=O
|
Name
|
|
Quantity
|
0.6 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
Stirring in the cold
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture then is held at 5°-10°C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The mixture is poured into about 2 l
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
EXTRACTION
|
Details
|
re-extracted with three portions of benzene
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CONCENTRATION
|
Details
|
dried organic extracts are concentrated under reduced pressure to a volume of about 200 ml
|
Type
|
CUSTOM
|
Details
|
of petroleum ether precipitates the white crystalline product, m.p. 80°-82°C
|
Type
|
CUSTOM
|
Details
|
recrystallization from 60% ethanol
|
Type
|
CUSTOM
|
Details
|
affords the analytical sample, m.p. 82°-83.5°C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |